molecular formula C13H20N6O2S B2949473 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide CAS No. 1172373-39-5

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2949473
CAS No.: 1172373-39-5
M. Wt: 324.4
InChI Key: QCIZDKQMJLCWNI-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and an ethylmethanesulfonamide side chain. The methanesulfonamide substituent contributes to solubility and may act as a hydrogen-bond acceptor, a common feature in enzyme inhibitors.

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-9-7-10(2)19(18-9)13-8-12(16-11(3)17-13)14-5-6-15-22(4,20)21/h7-8,15H,5-6H2,1-4H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIZDKQMJLCWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNS(=O)(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is C13H20N4O2SC_{13}H_{20}N_{4}O_{2}S, and it has a molecular weight of approximately 304.39 g/mol.

Biological Activities

1. Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and S. aureus .

2. Antioxidant Activity
Research indicates that certain pyrazole derivatives possess significant antioxidant properties. For example, some compounds showed DPPH scavenging percentages between 84.16% and 90.52%, indicating their potential as effective antioxidants .

3. Anti-inflammatory Effects
The compound's anti-inflammatory capabilities were assessed through human red blood cell (HRBC) membrane stabilization tests, with results showing percentages ranging from 86.70% to 99.25%, suggesting strong anti-inflammatory activity .

4. Other Biological Activities
Additionally, pyrazole derivatives have been reported to exhibit various other activities such as anticancer, antidiabetic, antiviral, and antidepressant effects . Some studies have highlighted the potential of these compounds as selective inhibitors of cyclooxygenase (Cox) enzymes, further emphasizing their therapeutic promise .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against multiple pathogens. Compounds showed significant activity against Gram-positive and Gram-negative bacteria, with compound 5 exhibiting superior antibacterial activity compared to standard drugs .

Case Study 2: Inhibition of DNA Gyrase

Another research focused on the inhibition of DNA gyrase B by pyrazole-based compounds. The most promising derivative exhibited an IC50 value of 9.80 µM, comparable to ciprofloxacin, indicating its potential as an antimicrobial agent targeting bacterial DNA replication mechanisms .

Data Summary

Biological Activity Observation
AntimicrobialMIC: 2.50 - 20 µg/mL against E. coli, S. aureus
AntioxidantDPPH Scavenging: 84.16% - 90.52%
Anti-inflammatoryHRBC Membrane Stabilization: 86.70% - 99.25%
Other ActivitiesAnticancer, Antidiabetic, Antiviral

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the provided evidence, focusing on key structural differences, physicochemical properties, and synthetic methodologies:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Route Notable Features
N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide Pyrimidine 3,5-Dimethylpyrazole, ethylmethanesulfonamide ~350 (estimated) Not reported Likely involves nucleophilic substitution or coupling reactions (inferred from ) Pyrazole enhances stability; sulfonamide improves solubility. Potential kinase inhibition inferred from analogs.
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Pyridine 4-Butyl-3,5-dimethylpyrazole, 4-chlorophenyl carbamoyl, sulfonamide Not reported 138–142 Reaction of pyridinesulfonamide with 4-chlorophenyl isocyanate () Chlorophenyl group increases lipophilicity; carbamoyl and sulfonamide groups enable dual hydrogen bonding.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)...methanesulfonamide Pyrazolo-pyrimidine Fluorophenyl, chromen-4-one, methanesulfonamide 603.0 252–255 Suzuki-Miyaura coupling using palladium catalyst () Fluorine atoms enhance metabolic stability and membrane permeability; chromenone scaffold suggests kinase inhibition.
N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)... Pyrimidine Indolyloxy, dimethylaminoethyl, methanesulfonamide Not reported Not reported Multi-step synthesis involving sulfonylation and coupling (inferred from ) Indolyloxy group may confer selectivity for serotonin receptors or kinases; dimethylaminoethyl enhances basicity and cellular uptake.

Key Structural and Functional Insights:

Core Heterocycle Variations :

  • Pyrimidine-based compounds (e.g., the target molecule and ) are often tailored for kinase inhibition due to their ability to mimic ATP’s adenine moiety. In contrast, pyridine derivatives () may exhibit different binding profiles due to reduced hydrogen-bonding capacity .

Substituent Effects: Pyrazole vs. Sulfonamide Positioning: The ethylmethanesulfonamide chain in the target compound offers conformational flexibility, whereas rigid positioning in ’s chromenone derivative may restrict binding to specific enzyme pockets .

Physicochemical Properties: The target compound’s estimated molecular weight (~350 g/mol) is lower than ’s chromenone analog (603.0 g/mol), suggesting better oral bioavailability under Lipinski’s rules. Fluorine substituents () enhance lipophilicity and stability but may increase synthetic complexity .

Synthetic Challenges :

  • Palladium-catalyzed couplings () are critical for introducing aryl groups but require stringent conditions. The target compound’s synthesis likely employs simpler nucleophilic substitutions, as seen in ’s pyridine derivative .

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